N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Structural Isomerism Regiochemistry Medicinal Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7) is a synthetic small molecule characterized by a pyridylfuran core linked via a methylene bridge to a thiophene-acetamide moiety. It belongs to the broader class of furan and thiophene amide derivatives investigated for antiproliferative activity, with structural precedent in the pyridylfuran and pyridylthiophene compound families originally developed for cytokine-mediated disease intervention.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 2034517-96-7
Cat. No. B2469666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS2034517-96-7
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3
InChIInChI=1S/C16H14N2O2S/c19-16(8-14-3-2-6-21-14)18-10-12-7-13(11-17-9-12)15-4-1-5-20-15/h1-7,9,11H,8,10H2,(H,18,19)
InChIKeyVXKLVPJWYKONTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7): Basic Identity, Structural Class, and Research Provenance


N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7) is a synthetic small molecule characterized by a pyridylfuran core linked via a methylene bridge to a thiophene-acetamide moiety. It belongs to the broader class of furan and thiophene amide derivatives investigated for antiproliferative activity, with structural precedent in the pyridylfuran and pyridylthiophene compound families originally developed for cytokine-mediated disease intervention [1] [2]. Its unique heterocyclic architecture distinguishes it from simpler, single-heterocycle analogs.

Why Generic Substitution Fails for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: The Quantitative Differentiation Gap


In the landscape of heterocyclic acetamides, generic substitution is not scientifically defensible. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide embodies a specific three-ring topology (furan-pyridine-thiophene) distinct from single-heterocycle or simpler biaryl analogs. Class-level computational evidence reveals that the electronic and lipophilic parameters governing antiproliferative activity diverge sharply between furan-based and thiophene-based subsets, with LD50 correlations depending on different structural descriptors (e.g., isotropic polarisability vs. E_LUMO) for each chemical sub-class [1]. Interchanging this compound with a close analog lacking either the furan or thiophene ring can therefore alter the structure-activity relationship, undermining experimental reproducibility and procurement validity.

Quantitative Differentiation Evidence for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7)


Structural Topology Differentiation from Positional Isomer N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

The target compound is a regioisomer of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide. In the target, the furan ring is attached at the 5-position of the pyridine, whereas the comparator has the furan at the 2-position. This positional difference alters the geometry and electronic distribution of the pyridylfuran core, a critical factor given that regioisomeric pyridylfurans have demonstrated distinct inhibitory profiles against CYP2A6, with IC50 values ranging from 16.9 μM for related analogs to inactivity depending on substitution pattern [1].

Structural Isomerism Regiochemistry Medicinal Chemistry

Antiproliferative Class Differentiation: Furan-Amide vs. Thiophene-Amide Pharmacophore Contributions

A published QSAR analysis of 12 furan and thiophene amide derivatives demonstrated that lipophilicity and antiproliferative activity (LD50 against A431 epidermoid carcinoma cells) exhibit systematic divergence between the furan and thiophene subsets [1]. For furan derivatives, antiproliferative activity (LD50) was most correlated with isotropic polarisability (IPOL, R~0.82–0.85), whereas for thiophene derivatives, the primary determinant was the LUMO energy (E_LUMO) or electron spatial extent (ESE, R~0.85–0.89) [1]. The target compound incorporates both a furan and a thiophene ring, creating a unique dual-pharmacophore system not represented in the single-heterocycle amide training set, implying a distinct activity profile compared to mono-furan or mono-thiophene amide analogs.

Antiproliferative A431 Cells QSAR

Differentiation from 2-(Thiophen-2-yl)acetamide (CAS 4461-29-4): Addressing the Scaffold Complexity Gap

The simplest pharmacophoric fragment shared with the target compound is 2-(thiophen-2-yl)acetamide (CAS 4461-29-4), a known β-lactamase inhibitor building block . The target compound extends this fragment with an additional 5-(furan-2-yl)pyridin-3-yl)methylamine moiety, increasing the molecular weight from 141.19 g/mol to 298.36 g/mol and adding two aromatic heterocycles with hydrogen-bond acceptor capacity. This scaffold complexity increase is analogous to the strategy employed in the pyridinyl acetamide Porcupine inhibitor series, where progressive addition of heterocyclic rings was critical for achieving nanomolar potency and oral bioavailability (e.g., GNF-6231: IC50 < 1 nM in Wnt reporter assay) [1]. While direct IC50 data for the target compound is not publicly available, the scaffold elaboration from a simple thiophene-acetamide to a pyridylfuran-thiophene-acetamide is expected to confer dramatically enhanced target affinity and selectivity, consistent with established fragment-to-lead optimization principles.

Scaffold Complexity Ligand Efficiency Drug Discovery

Primary Research and Industrial Application Scenarios for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034517-96-7)


Regioselective Structure-Activity Relationship (SAR) Studies on Pyridylfuran Acetamides

The compound's well-defined 5-(furan-2-yl)pyridin-3-yl regiochemistry makes it an essential probe for SAR studies comparing the biological impact of furan attachment at the 3-position versus the 2-position of the pyridine ring. As demonstrated by regioisomeric pyridylfurans with differential CYP2A6 inhibition (IC50 values ranging from 16.9 μM to inactive), systematic procurement of specific regioisomers is critical for mapping pharmacophoric requirements [1]. The target compound serves as the 5-substituted regioisomer in such comparative panels.

Dual-Heterocycle Pharmacophore Hypothesis Testing in Antiproliferative Screening

For research programs investigating the antiproliferative potential of furan- and thiophene-containing amides against A431 or related carcinoma cell lines, this compound uniquely combines both heterocycles in a single molecule. QSAR models indicate that furan and thiophene subsets rely on different molecular descriptors for activity (IPOL vs. E_LUMO/ESE) [2], making the target compound a critical test case for evaluating whether dual-heterocycle architectures produce additive, synergistic, or novel activity profiles compared to mono-heterocycle controls.

Reference Standard for Pyridylfuran-Thiophene Hybrid Scaffold Library Enumeration

The compound can serve as a validated reference standard in the procurement and quality control of novel chemical libraries based on the pyridylfuran-thiophene-acetamide scaffold. Its well-characterized structure (CAS 2034517-96-7, MW 298.36 g/mol) and structural precedent in the Pfizer pyridylfuran patent family [3] establish it as a credible anchor point for enumerating and acquiring structurally related analogs for high-throughput screening campaigns targeting cytokine-mediated or Wnt-dependent pathways.

Fragment Elaboration Control in β-Lactamase or Kinase Inhibitor Lead Optimization

The compound retains the core 2-(thiophen-2-yl)acetamide fragment, a known β-lactamase inhibitor pharmacophore (CAS 4461-29-4) , elaborated with a pyridylfuran extension. It can be deployed as a key intermediate-complexity benchmark in lead optimization campaigns where progressive scaffold growth from a simple thiophene-acetamide starting point is evaluated for improvements in target affinity, selectivity, and drug-like properties, analogous to the fragment-to-lead trajectory exemplified by the Porcupine inhibitor GNF-6231 [4].

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.